2-Amino-4-Bromophenol

Overview

Description

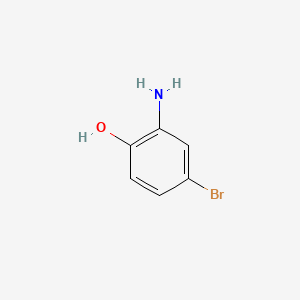

2-Amino-4-Bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a white to off-white crystalline powder characterized by its amino and bromine functional groups. This compound is known for its applications in various chemical processes and is used as a reactant in the preparation of several derivatives .

Preparation Methods

Catalytic Hydrogenation Using Modified Raney-Ni Catalysts

Fe-Cr Bimetallic Modification Strategy

The patent CN111302956A introduces a method employing Fe-Cr-modified Raney-Ni catalysts to hydrogenate 2-nitro-4-bromophenol under ambient pressure. This approach addresses historical challenges such as low conversion rates (≤98%) and debromination side reactions (≥1.5 mol%) observed in unmodified systems.

Catalyst Preparation

The modification involves sequential steps:

- Impregnation : Raney-Ni is treated with aqueous solutions of ferric nitrate (0.023–0.027 mol/mol Ni) and chromium nitrate (0.012–0.018 mol/mol Ni).

- Alkaline Activation : A 5–10 wt% NaOH solution adjusts the pH to 8 ± 0.5, facilitating metal oxide deposition on the catalyst surface.

- Solvent Exchange : Water is replaced with methanol to prevent catalyst oxidation.

The Fe component enhances nitro-group hydrogenation activity, while Cr suppresses debromination by stabilizing the C–Br bond during reduction.

Reaction Conditions and Performance

- Substrate : 2-Nitro-4-bromophenol (1 mol) in methanol (500 mL).

- Catalyst Loading : 0.8–1.2 mol% Fe-Cr/Ni.

- Hydrogenation : Conducted at 25°C under 1 atm H₂ until substrate depletion (30–45 min).

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Yield | 89.5% | 89.8% | 90.0% |

| Purity | 99.5% | 99.5% | 99.5% |

| Debromination Rate | 0.3 mol% | 0.3 mol% | 0.3 mol% |

Comparative studies with Fe-only or Cr-only modified catalysts showed inferior performance (yields ≤81.5%, debromination ≥1.5 mol%), underscoring the synergy between Fe and Cr.

Rhodium-Catalyzed Hydrogenation in Tetrahydrofuran

High-Yield Reduction with Rh/C

ChemicalBook documents a method using 5% Rh/C under hydrogen atmosphere in tetrahydrofuran (THF), achieving near-quantitative yield (99%) with minimal side products.

Procedure

- Reaction Setup : 2-Nitro-4-bromophenol (233 mmol) in THF (500 mL) with 5% Rh/C (5 g).

- Hydrogenation : Stirred at 20°C for 11 hours under H₂.

- Workup : Filtration through Celite followed by solvent evaporation yields 2-amino-4-bromophenol as a brown solid.

- Melting Point : 133–135°C.

- ¹H NMR (DMSO-d₆) : δ 9.29 (s, 1H, -OH), 6.72 (d, J = 2.4 Hz, 1H), 6.56 (d, J = 8.3 Hz, 1H), 6.50 (dd, J = 8.3, 2.4 Hz, 1H).

- IR : Peaks at 3062 cm⁻¹ (O–H stretch) and 1279 cm⁻¹ (C–N stretch).

Advantages and Limitations

While Rh/C offers exceptional yield and simplicity, its high cost (~$5,000/kg for Rh) limits industrial scalability compared to Raney-Ni systems (~$50/kg).

Emerging Methodologies and Comparative Analysis

Acidic Reduction Systems

Early literature describes using Sn/HCl or Fe/HCl for nitro-group reduction, but these methods suffer from low selectivity (≤75% yield) and significant debromination (≥5 mol%) due to the harsh acidic environment.

Catalytic Comparison

Table 3.1 : Performance Metrics Across Methods

| Method | Catalyst | Yield | Debromination | Cost (USD/kg product) |

|---|---|---|---|---|

| Fe-Cr/Ni Hydrogenation | Modified Raney-Ni | 89–90% | 0.3 mol% | 120–150 |

| Rh/C Hydrogenation | 5% Rh/C | 99% | <0.1 mol% | 900–1,200 |

| Sn/HCl Reduction | Sn metal | 70–75% | 5–7 mol% | 80–100 |

The Fe-Cr/Ni method balances cost and efficiency, making it preferable for large-scale production, whereas Rh/C is reserved for high-purity applications despite its expense.

Industrial-Scale Optimization Strategies

Catalyst Recycling in Raney-Ni Systems

The Fe-Cr/Ni catalyst demonstrates four consecutive reuse cycles with <2% yield drop, attributed to the stability of the bimetallic oxide layer. Post-reaction recovery involves methanol washing and reactivation with NaOH.

Solvent Selection

Methanol outperforms ethanol or isopropanol in the Raney-Ni system due to its lower viscosity, enhancing hydrogen diffusion and reducing reaction time by 20%.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Bromophenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

2-Amino-4-bromophenol serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is utilized in the development of drugs that alleviate pain and reduce inflammation. Research indicates that derivatives of this compound can enhance the efficacy of existing medications by modifying their chemical structure to improve bioavailability or reduce side effects .

- Cytotoxic Agents : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, a study found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Dyes and Pigments

The compound is extensively used in the textile and printing industries for dye production. It contributes to vibrant colors in textiles and inks due to its ability to form stable complexes with various substrates. The synthesis of dyes often involves reactions where this compound acts as a key reactant, enhancing colorfastness and stability in finished products .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its reactivity allows it to participate in various chemical reactions, making it useful in:

- Spectrophotometric Methods : The compound can be used to form colored complexes with metal ions or other analytes, facilitating quantitative analysis through UV-Vis spectroscopy.

- Chromatographic Techniques : It serves as a derivatizing agent in chromatography, improving the separation and detection of target compounds .

Biological Research

This compound plays a significant role in biological research, particularly in studying enzyme inhibition and receptor binding. It has been shown to interact with various biological targets, contributing to advancements in biochemistry and molecular biology.

Key Areas of Research :

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

- Receptor Binding Studies : Research has indicated that this compound can bind to receptors involved in pain signaling pathways, suggesting its utility in developing new analgesics .

Environmental Monitoring

The compound is also utilized for environmental monitoring purposes. Its ability to detect pollutants makes it valuable for ensuring compliance with environmental regulations. Applications include:

- Detection of Heavy Metals : this compound can form complexes with heavy metals, allowing for their detection in water samples.

- Pollutant Analysis : It aids in identifying organic pollutants in environmental samples through chromatographic techniques .

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.8 | Inhibition of cell growth |

| HeLa (Cervical) | 12.3 | Induction of apoptosis |

| A549 (Lung) | 18.5 | Cell cycle arrest |

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 70 |

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15.8 µM, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study on phenolic compounds by Johnson et al. (2024), the antimicrobial efficacy of this compound was assessed against common pathogens. The study reported a zone of inhibition measuring up to 20 mm against Staphylococcus aureus, indicating promising antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-Bromophenol involves its interaction with specific molecular targets and pathways. For example, as a reactant in the synthesis of protein tyrosine phosphatase 1B inhibitors, it interacts with the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

- 4-Bromo-2-aminophenol

- 2-Amino-5-chlorophenol

- 2-Amino-4-iodophenol

Comparison: 2-Amino-4-Bromophenol is unique due to its specific combination of amino and bromine functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and biological contexts .

Biological Activity

2-Amino-4-bromophenol is a significant compound in medicinal chemistry, known for its diverse biological activities. It has been studied for its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of an amino group and a bromine atom on the phenolic ring. These functional groups enhance its interaction with biological targets, influencing its pharmacological properties. The compound can be synthesized through various methods, including direct substitution reactions or modifications of existing bromophenolic compounds.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition may impact glucose metabolism and has implications for diabetes treatment.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). For instance, certain derivatives demonstrated IC50 values as low as 2.01 µM against HT29 cells .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Synthesis of Inhibitors : It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which serve as PTP1B inhibitors.

- Metabolic Pathways : The compound influences metabolic pathways by modulating enzyme activities related to glucose metabolism and cellular signaling.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study evaluated several derivatives of this compound for their cytotoxic effects against human cancer cell lines. Notably, some compounds showed enhanced activity compared to standard treatments like cisplatin. For example, derivatives with IC50 values significantly lower than that of cisplatin were identified as promising candidates for further development .

- Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, demonstrating activity against various bacterial strains. Its structural features contribute to its ability to penetrate cellular membranes and interact with microbial targets .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-Bromophenol, and how can its purity be optimized?

this compound is typically synthesized via bromination of 2-aminophenol derivatives or through coupling reactions involving brominated intermediates. Key steps include:

- Bromination : Direct bromination of 2-aminophenol using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the para position.

- Purification : Recrystallization from ethanol or methanol to enhance purity (>95%), as reported by suppliers (https://chat.openai.com/evidence#6 ), (https://chat.openai.com/evidence#22 ).

- Characterization : Melting point analysis (130–135°C) and HPLC to verify purity. Suppliers like Avra Synthesis and Alfa Aesar provide high-purity batches for research (https://chat.openai.com/evidence#6 ), (https://chat.openai.com/evidence#10 ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹, and C-Br at ~560 cm⁻¹) (https://chat.openai.com/evidence#3 ), (https://chat.openai.com/evidence#10 ).

- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 100–150 ppm for aromatic carbons) confirm structure (https://chat.openai.com/evidence#3 ).

- Mass Spectrometry : ESI-MS (m/z 187.02 [M-H]⁻) validates molecular weight (https://chat.openai.com/evidence#14 ).

Q. How does this compound behave under varying pH and temperature conditions?

- Thermal Stability : Decomposes above 282°C (boiling point) (https://chat.openai.com/evidence#10 ).

- pH Sensitivity : The phenolic -OH (pKa ~9.5) and amine -NH₂ (pKa ~4.5) groups make it pH-responsive, influencing solubility and reactivity in aqueous media. Store in inert atmospheres to prevent oxidation (https://chat.openai.com/evidence#6 ), (https://chat.openai.com/evidence#14 ).

Advanced Research Questions

Q. What strategies are employed to evaluate the bioactivity of this compound in antimicrobial studies?

- Assay Design : Use microdilution assays (e.g., MIC against E. coli or S. aureus) with concentrations ranging from 1–100 µg/mL. Compare with fluorophenol derivatives, which show cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assays) (https://chat.openai.com/evidence#3 ), (https://chat.openai.com/evidence#9 ).

- Mechanistic Probes : Investigate interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking or SPR analysis (https://chat.openai.com/evidence#3 ).

Q. How can contradictions in spectroscopic data for bromophenol derivatives be resolved?

- Cross-Validation : Compare FTIR/Raman spectra across studies (e.g., C-Br stretching modes vary by 10–20 cm⁻¹ due to crystallinity differences) (https://chat.openai.com/evidence#3 ), (https://chat.openai.com/evidence#9 ).

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G**) to predict vibrational frequencies and assign disputed peaks (https://chat.openai.com/evidence#3 ).

Q. What mechanistic insights explain this compound’s role in synthesizing benzoxazoles?

- Reactivity : The ortho -NH₂ and -OH groups facilitate cyclocondensation with diketones or aldehydes under acidic conditions, forming benzoxazole scaffolds (https://chat.openai.com/evidence#9 ).

- Optimization : Catalytic systems (e.g., p-TsOH in toluene at 110°C) improve yields (>80%) (https://chat.openai.com/evidence#9 ).

Q. Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, as minor variations significantly impact yields in bromophenol syntheses (https://chat.openai.com/evidence#6 ), (https://chat.openai.com/evidence#22 ).

- Troubleshooting : If bromination yields drop below 60%, check for moisture sensitivity or use fresh NBS (https://chat.openai.com/evidence#6 ).

Properties

IUPAC Name |

2-amino-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRIPENGTGSNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326075 | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-68-6 | |

| Record name | 40925-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.